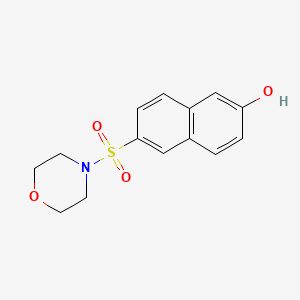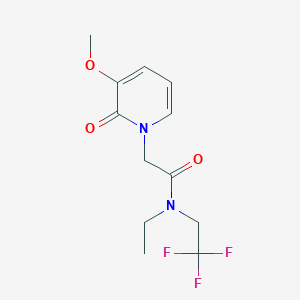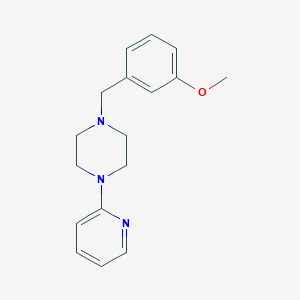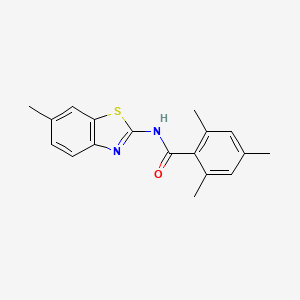![molecular formula C11H17N3OS2 B5633590 N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5633590.png)
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is part of a broader class of compounds that have been synthesized and studied for their structural and biological properties. These compounds, including various acetamide derivatives, exhibit a wide range of chemical and physical properties due to their heterocyclic frameworks, making them subjects of interest in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of acetamide derivatives involves multiple steps, including condensation, cyclization, and amidation reactions, under specific conditions to ensure the desired structural framework and functional groups are accurately incorporated. For instance, Wang et al. (2010) detailed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the importance of MS, IR, CHN, and 1H NMR spectral data in confirming the structures of these compounds (Wang et al., 2010).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of substituted acetamides provided insights into their molecular geometry, showcasing the 'V' shaped arrangement and intermolecular interactions that contribute to their stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions of these compounds involve interactions with various reagents to form new derivatives with potential biological activities. The reactivity is often attributed to the presence of functional groups, such as the thiadiazolyl and acetamide moieties, that undergo nucleophilic substitution, electrophilic addition, or condensation reactions. The chemical properties are largely influenced by the heterocyclic core, which can participate in various organic transformations (Shukla et al., 2012).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystallography studies reveal the solid-state arrangement and provide insights into the molecular interactions that govern the compounds' physical stability and solubility characteristics (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties are characterized by their reactivity towards various organic and inorganic reagents. These reactions are essential for the functionalization of the core structure, allowing for the synthesis of derivatives with enhanced or modified biological activities. The presence of electron-withdrawing or donating groups on the thiadiazole ring significantly impacts the compounds' chemical behavior, influencing their potential as pharmacological agents or functional materials (Abbasi et al., 2020).
作用機序
The mechanism of action of “N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” would depend on its specific biological activity. Thiadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities .
特性
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS2/c1-8-13-14-11(17-8)16-7-10(15)12-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFVDKJQZHUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(5-methyl(1,3,4-thiadiazol-2-ylthio))acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)


![2-methyl-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5633547.png)
![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)

![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)
![4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine](/img/structure/B5633568.png)
![(3aS*,6aS*)-2-[3-(difluoromethoxy)benzyl]-5-[(dimethylamino)carbonyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5633576.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5633583.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-1-piperazinyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5633596.png)
![N-benzyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5633618.png)

![2-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633630.png)